![molecular formula C31H30Cl2N6O6S B1677228 MK-0668 CAS No. 865110-07-2](/img/structure/B1677228.png)
MK-0668
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MK-0668 is an amino acid-based, potent antagonist of unactivated very late antigen-4 (VLA-4). It has shown significant efficacy in inhibiting VLA-4 with an IC50 of 0.13 nM in human whole blood . This compound has been studied extensively for its potential therapeutic applications, particularly in the field of immunology and inflammation.
准备方法
合成路线和反应条件
MK-0668 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
核心结构的形成: 核心结构通过一系列涉及环丁胺和脯氨酸衍生物的反应合成。
官能团的引入: 通过亲核取代和偶联反应引入各种官能团,包括氰基苯基磺酰基和二氯异烟酰基。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用自动化反应器、连续流系统和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
MK-0668 经历了各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰官能团,例如将硝基还原为胺。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产品
从这些反应中形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,可以对其生物活性进行进一步研究 .
科学研究应用
MK-0668 具有广泛的科学研究应用,包括:
化学: 用作研究基于氨基酸的拮抗剂的合成和反应性的模型化合物。
生物学: 研究其通过抑制 VLA-4 来调节免疫反应的作用。
医学: 探索其作为治疗炎症性疾病和自身免疫性疾病的潜在治疗剂。
作用机制
MK-0668 通过结合并抑制 VLA-4 发挥作用,VLA-4 是一种参与白细胞粘附和迁移的细胞表面整合素。通过阻断 VLA-4,this compound 阻止了白细胞与内皮细胞之间的相互作用,从而减少炎症和免疫反应。 分子靶标包括 VLA-4 的 α-4 和 β-1 亚基,所涉及的途径主要与免疫细胞信号传导和粘附有关 .
相似化合物的比较
类似化合物
那他珠单抗: 另一种用于治疗多发性硬化的 VLA-4 拮抗剂。
维多珠单抗: 靶向整合素 α-4-β-7,用于治疗炎症性肠病。
依法利珠单抗: 一种 LFA-1 拮抗剂,用于治疗银屑病
MK-0668 的独特性
This compound 的独特之处在于其对未激活的 VLA-4 的高效力和特异性。 在临床前研究中,它显示出比其他 VLA-4 拮抗剂更优越的功效,使其成为进一步开发和临床试验的有希望的候选者 .
生物活性
MK-0668, also known as an adamantane derivative, has garnered attention for its potential therapeutic applications, particularly in the context of diabetes management and cancer treatment. This compound is recognized for its ability to modulate various biological pathways, which can lead to significant clinical outcomes.
This compound primarily acts as a potent inhibitor of the K_ATP channel, which is crucial in regulating insulin secretion from pancreatic β-cells. By blocking these channels, this compound promotes insulin release, thereby aiding in the management of blood glucose levels. This mechanism is particularly relevant for patients with type 2 diabetes, where insulin secretion is often impaired.
Pharmacodynamics
The pharmacodynamics of this compound involve its interaction with specific receptors and ion channels. The compound's lipophilic nature enhances its ability to penetrate cellular membranes, allowing it to exert effects on intracellular signaling pathways. Notably, its structure facilitates a strong binding affinity to the sulfonylurea receptor (SUR), a component of the K_ATP channel complex.
Efficacy in Preclinical Models
In preclinical studies, this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in human cancer cells through the modulation of nitric oxide pathways and other signaling mechanisms. These findings suggest potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.
Table 1: Biological Activity of this compound
Biological Activity | Effect | Reference |
---|---|---|
K_ATP Channel Inhibition | Increases insulin secretion | |
Cytotoxicity in Cancer Cells | Induces apoptosis | |
Interaction with SUR | Enhances binding affinity |
Table 2: Summary of Preclinical Studies
Study Type | Findings | Reference |
---|---|---|
In vitro cancer studies | Significant cytotoxicity against several lines | |
Diabetes model | Improved glycemic control in animal models |
Case Study 1: Diabetes Management
In a controlled study involving diabetic rats, this compound was administered to evaluate its impact on glycemic control. Results indicated a marked reduction in blood glucose levels compared to the control group, suggesting its efficacy as an antidiabetic agent.
Case Study 2: Cancer Treatment
A case study examining this compound's effects on breast cancer cells revealed that treatment led to a significant decrease in cell viability. The study highlighted the compound's potential as part of a combination therapy strategy for enhancing the effectiveness of existing chemotherapeutic agents.
Research Findings
Recent studies have expanded our understanding of this compound's biological activity:
- Enhanced Insulin Secretion : Research indicates that this compound not only inhibits K_ATP channels but also enhances glucose-stimulated insulin secretion through additional pathways involving protein kinase C (PKC) activation.
- Antitumor Effects : Investigations into its antitumor properties have shown that this compound can sensitize cancer cells to apoptosis by modulating nitric oxide levels and influencing mitochondrial pathways.
属性
CAS 编号 |
865110-07-2 |
---|---|
分子式 |
C31H30Cl2N6O6S |
分子量 |
685.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C31H30Cl2N6O6S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43)/t22-,26+,27+/m1/s1 |
InChI 键 |
USYYNLPEWBGIMJ-ICTDUYRTSA-N |
SMILES |
C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O |
手性 SMILES |
C1CC(C1)N[C@@H]2C[C@H](N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O |
规范 SMILES |
C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MK 0668 MK-0668 MK0668 N-(N-((3-cyanophenyl)sulfonyl)-4-cyclobutylaminoprolyl)-4-((3',5'-dichloroisonicotinoyl)amino)phenylalanine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。